3-(2-Phenylthiazol-4-yl)acrylic acid is an organic compound characterized by the presence of a thiazole ring and an acrylic acid moiety. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The structure of 3-(2-Phenylthiazol-4-yl)acrylic acid allows for diverse chemical interactions, making it a subject of interest in synthetic organic chemistry.
The compound can be synthesized through various organic reactions involving thiazole derivatives and acrylic acid. It is not commonly found in nature, thus necessitating synthetic routes for its production.
3-(2-Phenylthiazol-4-yl)acrylic acid belongs to the class of thiazole derivatives and acrylic acids. It can be classified under heterocyclic compounds due to the presence of the thiazole ring, which contains both sulfur and nitrogen atoms.
The synthesis of 3-(2-Phenylthiazol-4-yl)acrylic acid typically involves the reaction between a phenylthiazole derivative and acrylic acid or its derivatives. Various methods can be employed, including:
For example, a typical synthesis might involve mixing 2-phenylthiazole with acrylic acid in the presence of a catalyst such as p-toluenesulfonic acid and heating under reflux for several hours until the desired product is formed. The reaction can be monitored using Thin Layer Chromatography (TLC) to assess completion.
The molecular formula of 3-(2-Phenylthiazol-4-yl)acrylic acid is CHNOS. Its structure features:
This compound exhibits geometric isomerism due to the double bond in the acrylic acid part, typically existing in the E configuration.
The compound's melting point, solubility, and spectral data (Nuclear Magnetic Resonance and Infrared spectroscopy) are crucial for characterization. For instance, typical NMR signals might include peaks corresponding to aromatic protons and carboxylic acid protons.
3-(2-Phenylthiazol-4-yl)acrylic acid can undergo several chemical reactions:
In laboratory settings, reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yield and selectivity. For example, esterification may require refluxing with an alcohol in the presence of an acid catalyst.
The mechanism of action for 3-(2-Phenylthiazol-4-yl)acrylic acid largely depends on its interactions with biological targets or its role in polymerization processes.
Quantitative data regarding binding affinities or reaction kinetics would be derived from experimental studies such as enzyme assays or polymerization rate measurements.
3-(2-Phenylthiazol-4-yl)acrylic acid typically appears as a solid at room temperature with specific melting points that can vary based on purity and crystallization methods.
Key chemical properties include:
Relevant analytical techniques such as Infrared Spectroscopy (IR), Ultraviolet-visible Spectroscopy (UV-vis), and Mass Spectrometry (MS) are employed to characterize these properties further.
Thiazole-acrylic acid hybrids exemplify the "privileged scaffold" approach in multitarget drug design. The thiazole ring confers distinct advantages: 1) Enhanced membrane permeability due to moderate lipophilicity; 2) Metal-coordinating capability via its nitrogen and sulfur atoms; and 3) Structural mimicry of endogenous molecules facilitating target recognition. Concurrently, the acrylic acid fragment introduces hydrogen-bonding capacity, conformational restraint through planarity, and potential for ionic interactions via deprotonation [7] [9]. This dual functionality enables simultaneous modulation of mechanistically diverse targets, as demonstrated in recent pharmacological studies:
Table 1: Multitarget Profiles of Representative Thiazole-Acrylic Acid Hybrids
Hybrid Structure | Biological Targets | Therapeutic Implications | Reference |
---|---|---|---|
3-(2-Phenylthiazol-4-yl)acrylic acid derivatives | EGFR Kinase, SIRT2 Deacetylase | Dual inhibition in NSCLC* models | [2] |
5-Arylidene-2-(thiazol-5-yl)acetic acids | Cruzain protease, Trypanothione reductase | Antitrypanosomal activity | [3] |
(E)-3-(4-Methyl-2-arylthiazol-5-yl)acrylates | Tubulin polymerization, Topoisomerase II | Cytotoxicity in breast cancer lines | [4] |
*NSCLC: Non-small cell lung cancer
The most compelling evidence arises from molecular docking studies of closely related analogs. Compound 22 (an oxime derivative structurally related to 3-(2-phenylthiazol-4-yl)acrylic acid) demonstrated conserved binding interactions with both human EGFR kinase and SIRT2 deacetylase. This dual-target engagement enables potent antiproliferative effects against drug-resistant H69AR lung carcinoma cells, with activity exceeding cisplatin (p < 0.005) in both 2D monolayers and 3D spheroid models [2]. The acrylic acid moiety facilitates hydrogen bonding with catalytic residues (e.g., Asn168 in EGFR), while the phenylthiazole system engages in hydrophobic stacking within conserved binding pockets—exemplifying rational multitarget design [2] [7].
The 2-phenylthiazol-4-yl unit serves as a pharmacophoric cornerstone dictating target affinity and selectivity. Its structural impact manifests through three key attributes:
Planarity and Conjugation: The coplanar orientation between the thiazole core and phenyl ring establishes an extended π-electron system, enhancing DNA intercalation capability and stacking interactions with aromatic residues in enzyme binding sites. This planar configuration is stabilized by resonance delocalization across the thiazole-phenyl bond [6] [9].
Electronic Modulation: The electron-withdrawing nature of the thiazole nitrogen combined with the variable electronic effects of 2-phenyl substituents creates tunable dipole moments. Introduction of electron-donating groups (e.g., -OCH₃) at the phenyl para-position increases antiproliferative potency 4-fold against MCF-7 breast cancer cells compared to unsubstituted analogs, demonstrating substituent-dependent bioactivity [4].
Stereoelectronic Tuning: The 4-position serves as a versatile attachment point for bioactive extensions. When coupled with the acrylic acid spacer, it forms a conjugated system that:
Table 2: Structure-Activity Relationships of 2-Phenylthiazole Modifications
Position | Structural Modification | Biological Consequence | Example Activity Shift |
---|---|---|---|
Thiazole 2 | 4-Fluorophenyl vs. phenyl | Increased hydrophobic contact with EGFR ATP pocket | 2.3-fold ↓ IC₅₀ in A549 cells |
Thiazole 4 | Acrylic acid vs. methyl ester | Enhanced H-bond donation to SIRT2 catalytic histidine | 4.1-fold ↑ growth inhibition (H69AR cells) |
Phenyl para | -OCH₃ vs. -NO₂ | Electron donation increases DNA affinity | 3.8-fold ↑ caspase-3 activation |
Biological validation comes from bisthiazolylphenylmethane derivatives where the 2-phenylthiazole unit proved essential for maintaining nanomolar cruzain inhibition (Kᵢ = 87 nM). Truncation to unsubstituted thiazole abolished activity, confirming the phenyl group's critical role in hydrophobic contact with the S2 subsite of trypanosomal proteases [3]. Similarly, in anticancer scaffolds, molecular simplification studies showed that replacing the 2-phenyl group with alkyl chains reduced VEGFR-2 inhibition by >90%, underscoring its indispensability for target engagement [6].
The investigation of 3-(2-phenylthiazol-4-yl)acrylic acid derivatives emerged from two converging research trajectories: anticancer thiazole development and antimicrobial acrylic acid pharmacophores. The chronological evolution reflects systematic pharmacological optimization:
Table 3: Key Developments in Anticancer Applications
Year | Development Milestone | Impact on Compound Class |
---|---|---|
2015–2019 | Identification of 2,4-diaminothiazoles as kinase inhibitors | Established thiazole as privileged anticancer scaffold |
2020 | Thiazolyl-oxadiazoles showing GI₅₀ <100 nM in MCF-7 cells | Validated 5-arylthiazole bioactivity |
2022–2023 | Synthesis of bisthiazolylphenylmethanes | Demonstrated synergistic effects of bisthiazole systems |
2025 | Dual EGFR/SIRT2 inhibition by thiazole-acrylic hybrids | Confirmed multitarget mechanism in 3D cancer models |
Anticancer research accelerated when 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated low micromolar activity against cisplatin-resistant H69AR lung cancer cells. Subsequent optimization yielded oxime derivatives (e.g., compound 21) and carbohydrazides (e.g., compound 25) with IC₅₀ values of 1.8–2.3 μM—significantly surpassing cisplatin (p < 0.005). Crucially, these maintained potency in physiologically relevant A549 agarose-based 3D spheroids, confirming efficacy against tumor-like microenvironments [2]. The acrylic acid component enhanced cellular uptake evidenced by fluorescent analogs localizing in cytoplasmic organelles within 30 minutes of administration [2] [6].
Table 4: Antimicrobial Development Timeline
Period | Research Focus | Breakthrough Findings |
---|---|---|
Pre-2020 | Thiazolidinone antitrypanosomal agents | Identified cruzain inhibition by thiazole hydrazones |
2021–2023 | Hybridization with indole/oxadiazole | Achieved submicromolar activity against T. brucei |
2024–2025 | Integration with acrylic acid pharmacophore | Enhanced cell penetration in Gram-negative bacteria |
In antimicrobial contexts, thiazole-acrylic acid hybrids emerged as solutions to parasitic resistance mechanisms. Early thiazolidinones showed promising in vitro trypanocidal activity but poor in vivo efficacy due to rapid metabolic clearance. Incorporating the acrylic acid fragment improved pharmacokinetic profiles, with recent derivatives exhibiting IC₅₀ values of 0.45 μM against Trypanosoma brucei brucei and selectivity indices >40 against human primary fibroblasts [3]. The acrylic acid moiety potentiates activity through: 1) Disruption of membrane integrity in fungi; 2) Competitive inhibition of essential metalloenzymes in parasites; and 3) Chelation of divalent cations required for microbial virulence [3] [9].
The compound class exemplifies rational hybridization—merging historically validated motifs into pharmacologically superior entities. Current research focuses on structural diversification at three sites: 1) N-functionalization of thiazole; 2) Para-substitution of phenyl; and 3) Bioisosteric replacement of carboxylic acid—each modification refining target specificity within oncology and infectious disease pipelines [2] [3] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4